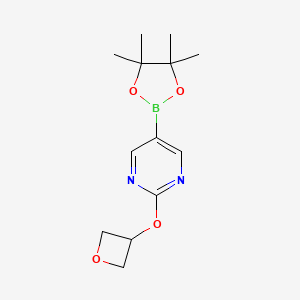
2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an oxetane and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Introduction of the Oxetane Group: The oxetane group can be introduced via nucleophilic substitution reactions, where an appropriate oxetane derivative reacts with the pyrimidine core.
Boronate Ester Formation: The boronate ester is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxetane or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane and boronate ester groups can participate in various chemical interactions, influencing the compound’s overall behavior and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxetan-3-yloxy)pyrimidine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the oxetane group, which may reduce its reactivity in certain contexts.
2-(Oxetan-3-yloxy)-5-bromopyrimidine: Contains a bromine atom instead of the boronate ester, affecting its reactivity and applications.
Uniqueness
The combination of the oxetane and boronate ester groups in 2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it unique, providing a versatile scaffold for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C13H19BN2O4 |
|---|---|
Peso molecular |
278.11 g/mol |
Nombre IUPAC |
2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-5-15-11(16-6-9)18-10-7-17-8-10/h5-6,10H,7-8H2,1-4H3 |
Clave InChI |
XNGKYQXFGIUHBM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
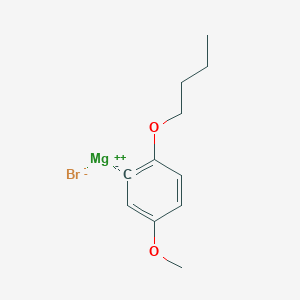
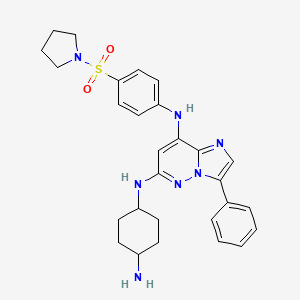

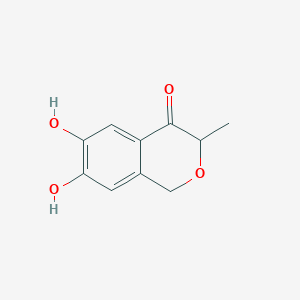


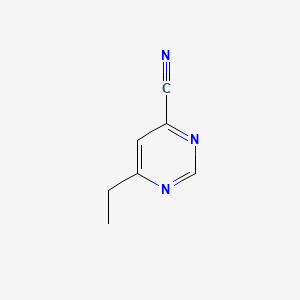
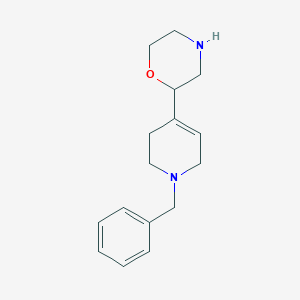
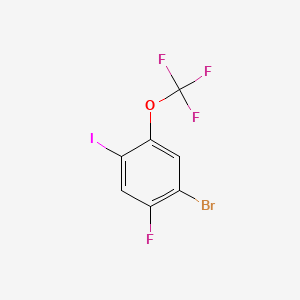
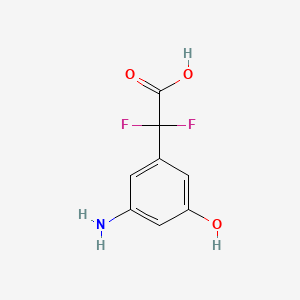
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
